molecular formula C20H20O9 B12420773 trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

Cat. No.: B12420773
M. Wt: 410.32 g/mol
InChI Key: QWSAYEBSTMCFKY-ONBJXNBSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol-3-O-beta-D-glucuronide-13C6 typically involves selective monodeacylation using either chemical or enzymatic hydrolyses. This process affords the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. Mild hydrolysis follows to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Resveratrol-3-O-beta-D-glucuronide-13C6 undergoes various metabolic transformations, including:

  • Hydrolysis
  • Oxidation
  • Reduction
  • Glucuronidation

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate for hydrolysis and trichloroacetimidate for glucuronidation .

Major Products Formed: The major products formed from these reactions are typically other glucuronide derivatives and metabolites that exhibit biological activity similar to that of resveratrol .

Biological Activity

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is a glucuronide conjugate of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly in red wine, grapes, and berries. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. The biological activity of trans-resveratrol and its metabolites, including glucuronides, is crucial for understanding their therapeutic potential.

  • Molecular Formula : C20H20O9
  • Molecular Weight : 410.323 g/mol
  • SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O

Biological Activity Overview

The biological activities of trans-resveratrol and its glucuronides are primarily linked to their ability to modulate various biochemical pathways. Here are some key findings:

  • Antioxidant Properties : Resveratrol exhibits strong antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. Its glucuronides may also retain these properties, contributing to overall antioxidant capacity in vivo .
  • Anticancer Effects : Studies suggest that resveratrol and its metabolites can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The glucuronidated forms may have similar or enhanced effects compared to the parent compound .
  • Anti-inflammatory Activity : Resveratrol has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Glucuronidation may affect the bioavailability of resveratrol but does not negate its anti-inflammatory properties .
  • Metabolism and Bioavailability : The metabolism of resveratrol involves extensive conjugation to glucuronides and sulfates, which can influence its bioavailability and biological activity. For instance, the formation of trans-resveratrol-3-O-glucuronide is a significant metabolic pathway that affects how resveratrol exerts its effects in the body .

Case Studies

Several studies have explored the biological activity of trans-resveratrol and its glucuronides:

  • In Vivo Studies : A study involving rats fed with varying doses of resveratrol demonstrated that higher doses resulted in increased levels of glucuronide metabolites in urine and plasma, suggesting enhanced bioavailability . The study found that total antioxidant activity increased significantly with lower doses of resveratrol.
  • Cancer Research : In vitro studies on human cancer cell lines indicated that resveratrol could inhibit cell growth at concentrations ranging from 0.1 to 1000 μM. The metabolites, including glucuronides, were also shown to possess similar anticancer properties .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits cytokines and COX-2
MetabolismConverted to glucuronides in liver

Properties

Molecular Formula

C20H20O9

Molecular Weight

410.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1

InChI Key

QWSAYEBSTMCFKY-ONBJXNBSSA-N

Isomeric SMILES

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

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